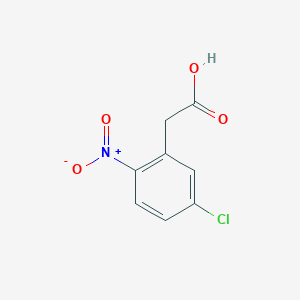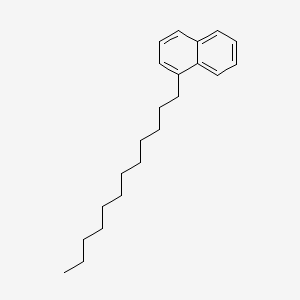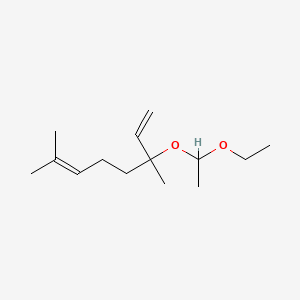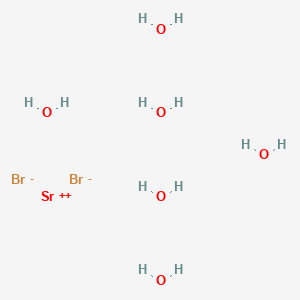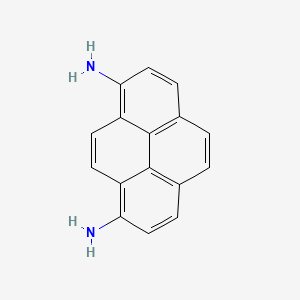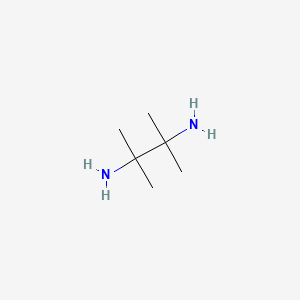
2,3-Diméthylbutane-2,3-diamine
Vue d'ensemble
Description
2,3-Dimethylbutane-2,3-diamine is a chemical compound with the molecular formula C6H16N2 . It is also known as 2,3-Diamino-2,3-dimethylbutane .
Molecular Structure Analysis
The molecular structure of 2,3-Dimethylbutane-2,3-diamine consists of a butane backbone with two methyl groups and two amine groups attached to the second and third carbon atoms . The molecular weight of this compound is approximately 116.205 Da .Physical And Chemical Properties Analysis
2,3-Dimethylbutane-2,3-diamine is a colorless liquid . It has a molecular weight of 116.2046 g/mol . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Synthèse organique
2,3-Diméthylbutane-2,3-diamine: est utilisé en synthèse organique comme bloc de construction pour des molécules plus complexes. Ses groupes fonctionnels diamine en font un réactif polyvalent pour former des liaisons avec divers groupes chimiques, conduisant à une large gamme d'applications synthétiques .
Catalyse
Dans les processus catalytiques, ce composé peut agir comme un ligand pour stabiliser les complexes de métaux de transition. Ces complexes peuvent être des catalyseurs dans des réactions organiques, telles que l'hydrogénation et la polymérisation, en raison des propriétés donneuses d'électrons des groupes amine .
Médecine
Cette diamine peut servir de précurseur dans la synthèse de produits pharmaceutiques. Par exemple, elle peut être utilisée pour créer des composés ayant des propriétés médicinales potentielles, telles qu'inhibiteurs d'enzymes ou agonistes des récepteurs .
Processus industriels
This compound: trouve des applications dans les processus industriels, en particulier dans la production de polymères où elle peut agir comme un agent de réticulation en raison de ses deux groupes amine, qui peuvent réagir avec divers monomères .
Sciences de l'environnement
En sciences de l'environnement, ce composé pourrait être étudié pour sa biodégradabilité et son impact sur les écosystèmes. Comprendre son comportement dans l'environnement est crucial pour évaluer sa sécurité et gérer son utilisation .
Chimie analytique
La structure unique du composé lui permet d'être utilisé comme un matériau standard ou de référence dans des techniques analytiques telles que la RMN, la CLHP ou la spectrométrie de masse. Cela aide à l'identification et à la quantification des substances dans des mélanges complexes .
Science des matériaux
En science des matériaux, This compound peut être exploré pour le développement de nouveaux matériaux. Sa capacité à interagir avec d'autres produits chimiques peut conduire à la création de nouveaux composites ou revêtements aux propriétés souhaitées .
Recherche agricole
La diamine peut être utilisée dans la recherche agricole pour synthétiser de nouveaux composés qui pourraient agir comme engrais, stimulateurs de croissance ou pesticides. Sa réactivité avec diverses substances organiques et inorganiques en fait un outil précieux pour le développement de produits agricoles .
Safety and Hazards
Propriétés
IUPAC Name |
2,3-dimethylbutane-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-5(2,7)6(3,4)8/h7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCVLTOGUMLHNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902523 | |
| Record name | NoName_3034 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30902523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20485-44-3 | |
| Record name | 2,3-Butanediamione, 2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020485443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the steric bulk of 2,3-Dimethylbutane-2,3-diamine (tmen) influence the structure and properties of its metal complexes compared to less bulky ligands like ethylenediamine (en)?
A1: The presence of twelve peripheral methyl groups in tmen leads to significant steric crowding around the metal center in its complexes. [] This steric effect has several consequences:
- Distorted Geometry: In the case of [Co(tmen)3]3+, the octahedral geometry around the cobalt ion is distorted, with a larger twist angle compared to [Co(en)3]3+. []
- Weaker Ligand Field: The bulky tmen ligand causes a weaker ligand field compared to en, resulting in a shift of ligand-field bands to lower energies by approximately 1700 cm-1 in [Co(tmen)3]3+ compared to [Co(en)3]3+. []
- Modified Redox Potential: The steric bulk also influences the reduction potential. The reduction potential for [Co(tmen)3]3+ is +0.28 V (vs. NHE), significantly higher than the -0.18 V observed for [Co(en)3]3+. []
- Slower Electron Transfer: The self-exchange rate constant (k) for the [Co(tmen)3]3+/2+ couple is significantly lower (8.5 × 10−8 M−1·S−1) compared to its en analog, indicating slower electron transfer kinetics due to steric hindrance. []
Q2: What is the preferred coordination geometry of 2,3-Dimethylbutane-2,3-diamine (tmen) when complexed with nickel(II) ions?
A2: In the crystal structure of bis(2,3-dimethylbutane-2,3-diamine)nickel(II) dinitrate monohydrate, tmen coordinates to the nickel(II) ion in a square planar geometry. [] The nickel(II) ion lies on an inversion center and is coordinated by four nitrogen atoms from two symmetry-related tmen ligands. [] This preference for square planar geometry over tetrahedral coordination might be influenced by the steric bulk of the tmen ligand.
Q3: Can you describe an efficient synthetic route for preparing 2,3-Dimethylbutane-2,3-diamine (tmen)?
A3: Yes, tmen can be synthesized in a single step using a modified Mercat reaction. [] This involves the dehydrodimerization of 2-methylpropan-2-amine (tert-butylamine) in the presence of a suitable catalyst. This method offers a direct and efficient route compared to multi-step syntheses.
Q4: What are the potential research applications of studying the electron transfer kinetics of complexes like [Co(tmen)3]3+/2+?
A4: Investigating the electron transfer kinetics of these complexes provides insights into the factors affecting electron transfer processes in coordination compounds. [] This knowledge is crucial for various applications, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



